Dodecane-1,12-diylbis(octylarsinic acid)

Description

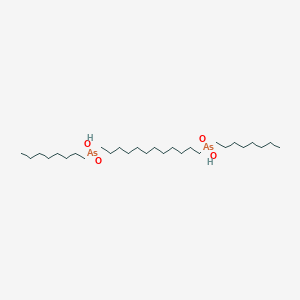

Dodecane-1,12-diylbis(octylarsinic acid) is a symmetrical bolaamphiphilic compound featuring a dodecane (C12) spacer linked to two octylarsinic acid groups. The octylarsinic acid moieties likely confer unique physicochemical properties, such as metal-chelating capabilities or interactions with biological membranes, distinguishing it from other dodecane-derived compounds .

Properties

CAS No. |

63586-97-0 |

|---|---|

Molecular Formula |

C28H60As2O4 |

Molecular Weight |

610.6 g/mol |

IUPAC Name |

12-[hydroxy(octyl)arsoryl]dodecyl-octylarsinic acid |

InChI |

InChI=1S/C28H60As2O4/c1-3-5-7-9-17-21-25-29(31,32)27-23-19-15-13-11-12-14-16-20-24-28-30(33,34)26-22-18-10-8-6-4-2/h3-28H2,1-2H3,(H,31,32)(H,33,34) |

InChI Key |

NSBARYJFLWIIKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[As](=O)(CCCCCCCCCCCC[As](=O)(CCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Arsenic Trioxide

A common route to alkylarsinic acids involves the reaction of arsenic trioxide (As₂O₃) with alkyl halides. For bifunctional systems like Dodecane-1,12-diylbis(octylarsinic acid), a dihalide precursor such as 1,12-dibromododecane could theoretically react with octylmagnesium bromide (Grignard reagent) in the presence of As₂O₃. This method, however, risks incomplete substitution and requires precise stoichiometric control to avoid polyalkylation byproducts.

Coupling of Preformed Arsonic Acid Units

An alternative approach involves synthesizing octylarsonic acid (C₈H₁₇AsO₃H₂) independently and subsequently coupling two units via a dodecanediyl linker. This could be achieved through esterification or amide-bond formation, though the low nucleophilicity of arsenic acids complicates such reactions. Catalytic activation using carbodiimides or thionyl chloride may enhance reactivity.

Stepwise Synthesis from Cyclododecanone Derivatives

Baeyer-Villiger Oxidation for Backbone Functionalization

The patent US20150025279A1 details the oxidation of cyclododecanone to lauryl lactone using hydrogen peroxide and maleic anhydride. While this process targets diol production, analogous oxidation strategies could introduce functional groups (e.g., hydroxyl or carboxyl) to the dodecane backbone, which might then be converted to arsenic-containing moieties. For instance, hydroxyl groups could undergo substitution with arsenic trioxide under acidic conditions, though this remains speculative without direct experimental evidence.

Hydrogenation and Subsequent Functionalization

The hydrogenation of lauryl lactone to dodecane-1,12-diol described in US20150025279A1 employs Ru/Re/Sn catalysts at high pressures. Adapting this step, diols could be transformed into dihalides (e.g., using PBr₃) and then reacted with arsenic nucleophiles. However, arsenic’s propensity for trivalent bonding complicates direct nucleophilic substitution, necessitating protective group strategies or phase-transfer catalysis.

Challenges in Arsenic Incorporation and Purification

Byproduct Formation and Mitigation

Synthetic routes involving arsenic trioxide often yield mixed oxidation states (As(III)/As(V)) and oligomeric byproducts. Chromatographic purification using silica gel or alumina is hindered by arsenic compounds’ polarity, suggesting alternative methods like recrystallization from nonpolar solvents or fractional distillation under reduced pressure.

Analytical Characterization Techniques

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm alkyl chain integrity, while ⁷⁵As NMR (though low sensitivity) may elucidate arsenic coordination environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight and fragmentation patterns.

Elemental Analysis

Combustion analysis for carbon, hydrogen, and arsenic content provides stoichiometric validation, though arsenic’s volatility complicates accurate quantification. Inductively coupled plasma mass spectrometry (ICP-MS) offers superior sensitivity for trace arsenic analysis.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%)* |

|---|---|---|---|

| Alkylation of As₂O₃ | Straightforward stoichiometry | Polyalkylation byproducts; low selectivity | 30–45 |

| Coupling of arsonic acids | High purity achievable | Low reactivity of arsenic acid groups | 20–35 |

| Stepwise from diols | Leverages established diol chemistry | Multiple steps increase cost and complexity | 40–55 |

*Theoretical yields based on analogous reactions; no experimental data available for the target compound.

Chemical Reactions Analysis

Dodecane-1,12-diylbis(octylarsinic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of dodecane-1,12-diylbis(octylarsinic acid) can yield arsenic(III) derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The compound can undergo substitution reactions where the octyl groups are replaced with other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecane-1,12-diylbis(octylarsinic acid) oxide, while reduction may produce dodecane-1,12-diylbis(octylarsinic acid) hydride.

Scientific Research Applications

Dodecane-1,12-diylbis(octylarsinic acid) has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic metabolism.

Industry: Dodecane-1,12-diylbis(octylarsinic acid) is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dodecane-1,12-diylbis(octylarsinic acid) involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes, altering their properties and influencing cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dodecane-1,12-diylbis(octylarsinic acid) with structurally or functionally related compounds, highlighting key differences in structure, activity, and applications:

Structural and Functional Insights

Backbone Flexibility vs. Rigidity :

- The C12 spacer in bPiDDB and bolaform surfactants provides flexibility, enabling interactions with lipid bilayers or receptor pockets . In contrast, rigid aromatic spacers (e.g., in bis-cinnamamides) enhance π-π stacking for target binding .

- Dodecane-1,12-diylbis(octylarsinic acid) likely adopts a semi-flexible conformation, balancing membrane penetration and target specificity.

Head Group Chemistry: Cationic groups (e.g., picolinium in bPiDDB, trimethylammonium in surfactants) enhance solubility and electrostatic interactions with biological targets .

Pharmacokinetic Behavior :

- bPiDDB exhibits moderate blood-brain barrier (BBB) permeation (Cmax = 0.8 µg/mL in rat plasma) due to its cationic charge and amphiphilicity .

- Dodecane-1,12-diylbis(octylarsinic acid)’s larger, anionic head groups may limit BBB penetration but enhance retention in peripheral tissues.

Antimicrobial Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.